(3R,4R)-3-Fluoro-4-methoxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3R,4R)-3-fluoro-4-methoxypiperidine |
InChI |
InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
NKLOYRQCMQNZOI-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CCNC[C@H]1F |
Canonical SMILES |
COC1CCNCC1F |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 3r,4r 3 Fluoro 4 Methoxypiperidine and Its Derivatives
Conformational Preferences and Dynamics of Fluorinated Piperidine (B6355638) Rings
The six-membered piperidine ring typically adopts a chair conformation. For substituted piperidines, substituents generally favor the equatorial position to minimize steric strain. However, the introduction of a fluorine atom dramatically alters this landscape, often leading to a counterintuitive preference for the axial position. researchgate.net This preference is the result of a delicate balance of several underlying stereoelectronic and environmental factors. d-nb.infonih.gov
In protonated 3-fluoropiperidines, an unusual and strong preference for the conformer with an axial fluorine atom is observed. acs.org This phenomenon, contrary to what would be predicted based on steric hindrance, is attributed to stabilizing electronic interactions. researchgate.netresearchgate.net Comprehensive studies on a range of fluorinated piperidine derivatives have revealed that this axial preference is a common feature, particularly when the nitrogen atom is protonated or interacting with a Lewis acid. d-nb.infonih.gov For instance, experimental and computational studies on the closely related analogue, cis-3-fluoro-4-methylpiperidine, demonstrated a high axial preference for the fluorine atom across its TFA- (trifluoroacetyl), HCl-, and NH- (free amine) forms. researchgate.net This suggests that in (3R,4R)-3-Fluoro-4-methoxypiperidine, the fluorine atom at the C3 position will also predominantly occupy the axial orientation. The chair conformer with the C3-fluorine in the axial position and the C4-methoxy group in the equatorial position is expected to be the most stable.
The stabilization of the axial fluorine conformer is primarily driven by delocalization forces, namely charge-dipole interactions and hyperconjugation. nih.govresearchgate.net
Charge-Dipole Interactions: In the protonated form of the piperidine ring (the piperidinium (B107235) ion), a strong electrostatic attraction exists between the positive charge on the nitrogen atom (N+) and the partial negative charge on the highly electronegative fluorine atom. This C-F···H-N+ interaction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the protonated nitrogen, thereby stabilizing the entire conformation. researchgate.netnih.gov For the HCl-analogues of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine, these electrostatic interactions are the main contributors to the axial preference. nih.gov
These forces collectively overcome the steric repulsion that would typically favor an equatorial fluorine, establishing a clear energetic preference for the axial conformation. researchgate.netresearchgate.net
While intramolecular forces provide the primary driving force for the axial preference, the surrounding solvent environment can modulate the conformational equilibrium. d-nb.infonih.gov The polarity of the solvent plays a significant role in stabilizing or destabilizing certain conformers by interacting with the molecule's dipole moment. nih.gov
Systematic studies have shown a clear correlation between solvent polarity and the preference for the axial fluorine conformation; higher solvent polarity tends to enhance the preference for the axial orientation. nih.gov For example, for the TFA-analogue of 3,5-difluoropiperidine, the preference for the axial conformer increases progressively in solvents from benzene (B151609) (C₆H₆) to chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and dimethyl sulfoxide (B87167) (DMSO). nih.gov In another striking example, for certain protected 3,5-difluoropiperidines, increasing the solvent polarity from chloroform to DMSO can invert the conformational preference from equatorial to axial. nih.gov This is because polar solvents can better stabilize the larger dipole moment often associated with the axial conformer. d-nb.info However, in some cases, such as the 4-fluoropiperidinium salt, the equatorial conformer was found to be dominant in aqueous solution, suggesting that the interplay of forces, including the molecular dipole moment and specific solvation effects, can be complex. nih.gov For this compound, it is expected that more polar solvents would further stabilize the dominant axial fluorine conformation.
The introduction of fluorine not only dictates conformational preference but also enhances the rigidity of the piperidine ring. d-nb.infonih.gov The strong stereoelectronic effects that lock the fluorine atom in the axial position reduce the molecule's conformational flexibility. This "rigidifying" effect is highly valuable in drug design, as it preorganizes the molecule into a single, well-defined shape, reducing the entropic penalty upon binding to a biological target. huji.ac.il
The increased rigidity stems from the high rotational barrier around the C-C bonds adjacent to the C-F bond, a consequence of the stabilizing hyperconjugative and electrostatic interactions. acs.org By restricting conformational freedom, fluorine substitution allows for the creation of molecular scaffolds with predictable three-dimensional structures. d-nb.infohuji.ac.il This principle is critical for designing molecules like this compound to present its substituents in a precise spatial arrangement for optimal interaction with a protein binding site.
Diastereoselective and Enantioselective Control in Synthetic Pathways
The synthesis of specifically substituted piperidines like this compound requires precise control over the stereochemistry at multiple centers. Achieving the desired diastereomer and enantiomer necessitates the use of highly selective synthetic methodologies. acs.org
A significant challenge in the synthesis of 3,4-disubstituted piperidines is controlling the relative stereochemistry of the substituents, i.e., the cis/trans isomerism. For this compound, a cis relationship between the fluorine and methoxy (B1213986) groups is implied by the (R,R) designation on the piperidine ring.
Recent advancements have led to highly diastereoselective methods for producing all-cis-(multi)fluorinated piperidines. nih.gov One powerful strategy is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of substituted fluoropyridine precursors. nih.gov This method allows for the formation of a variety of substituted all-cis-fluorinated piperidines with excellent diastereoselectivity. nih.gov Similarly, heterogeneous hydrogenation of fluoropyridines using palladium-based catalysts has also proven effective for robust and cis-selective reduction. acs.orgnih.gov These methods proceed through a mechanism where the hydrogenation occurs from one face of the dearomatized intermediate, leading to the observed cis stereochemistry. nih.gov The application of such a strategy to a 3-fluoro-4-methoxypyridine (B1466008) precursor would be a direct route to the desired cis-3-fluoro-4-methoxypiperidine scaffold, which could then be resolved or derived from a chiral precursor to yield the specific (3R,4R) enantiomer.
Data Tables
Table 1: Conformational Preference of cis-3-Fluoro-4-methylpiperidine Analogues as a Model for this compound
This table illustrates the strong preference for the axial fluorine conformation in a closely related compound, as determined by computational (ΔG) and experimental (NMR) analysis. A high axial preference is expected for this compound as well.
| Compound Analogue | Conformer (F position) | Calculated ΔG (kcal/mol) | Experimental Observation |
| TFA-analogue | Axial | -1.5 (in Chloroform) | High Axial Preference |
| Equatorial | |||
| HCl-analogue | Axial | -2.1 (in Water) | High Axial Preference |
| Equatorial | |||
| NH-analogue | Axial | -2.1 (in Water) | High Axial Preference |
| Equatorial | |||
| Data adapted from Nairoukh, Z. et al., Chem. Eur. J. 2020, 26, 6141 – 6146. researchgate.net |
Methods for Enantioenrichment and Chiral Resolution
The synthesis of enantiomerically pure this compound is crucial for understanding its specific biological roles and for its potential use in pharmaceuticals. Generally, two main strategies are employed to obtain such chiral compounds: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. For fluorinated piperidines, this can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, the enantioselective synthesis of substituted piperidines has been accomplished through catalytic asymmetric hydrogenation of pyridine (B92270) precursors or by dearomatization-hydrogenation processes. nih.gov While a specific enantioselective synthesis for this compound is not widely reported in publicly available literature, established methods for creating vicinal fluoro-alkoxy functionalities on a piperidine ring would likely involve a multi-step sequence. This could include diastereoselective fluorination of a chiral piperidine intermediate or the cyclization of a chiral acyclic precursor containing the required stereocenters.
Chiral Resolution: This technique involves the separation of a racemic mixture of 3-fluoro-4-methoxypiperidine (B12336899) into its individual enantiomers. A common and effective method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). Racemic mixtures of piperidine derivatives have been successfully resolved using commercially available chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives. volsenchem.com The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
Another classical method for chiral resolution is the formation of diastereomeric salts. By reacting the racemic piperidine with a chiral resolving agent (a chiral acid, for example), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired enantiomer of the piperidine can be recovered by removing the chiral auxiliary.
| Method | Description | Applicability to this compound |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, auxiliaries, or starting materials. | Potentially achievable through multi-step sequences involving diastereoselective fluorination or cyclization of chiral precursors. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | A highly effective method for resolving racemic 3-fluoro-4-methoxypiperidine, provided a suitable chiral column and mobile phase are identified. |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | A classical and viable method, dependent on finding a suitable chiral acid that forms crystalline salts with differing solubilities. |
Advanced Spectroscopic and Crystallographic Techniques for Stereochemical Characterization
Once an enantiomerically enriched sample is obtained, its absolute configuration and conformational preferences must be unambiguously determined. Advanced spectroscopic and crystallographic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Conformational and Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For fluorinated piperidines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed insights into both the stereochemistry and the conformational equilibrium of the piperidine ring.
The piperidine ring can exist in two primary chair conformations. The orientation of the substituents (axial or equatorial) in these conformations can be determined by analyzing coupling constants (J-values) and Nuclear Overhauser Effects (NOEs).
¹H NMR: The coupling constants between vicinal protons (³JHH) are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of protons on the piperidine ring can be deduced, which in turn reveals the chair conformation and the axial or equatorial position of the substituents.
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their steric environment. For instance, an axial substituent will typically cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent (the γ-gauche effect).
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The chemical shift of the fluorine atom and its coupling constants with neighboring protons (²JFH and ³JFH) are highly sensitive to the local electronic and steric environment. The magnitude of the ³JFH coupling constant is also dependent on the dihedral angle, providing crucial information about the axial or equatorial orientation of the fluorine atom. Experimental and computational studies on fluorinated piperidines have often shown a preference for the fluorine atom to occupy an axial position, a phenomenon that can be influenced by solvent polarity. cymitquimica.com
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space proximities between atoms. For this compound, NOEs between the protons and the fluorine atom can confirm their relative stereochemistry and provide evidence for the dominant chair conformation.
| NMR Parameter | Information Gained for this compound |
| ¹H-¹H Coupling Constants (³JHH) | Determination of dihedral angles between protons, indicating the chair conformation and substituent orientation. |
| ¹³C Chemical Shifts | Information on the steric environment of carbons, helping to assign axial/equatorial positions of substituents via the γ-gauche effect. |
| ¹⁹F Chemical Shift | Sensitive to the electronic environment of the fluorine atom. |
| ¹H-¹⁹F Coupling Constants (JHF) | Crucial for determining the dihedral angle between H and F, and thus the axial/equatorial position of the fluorine atom. |
| Nuclear Overhauser Effects (NOEs) | Indicates through-space proximity between atoms, confirming relative stereochemistry and conformational preferences. |
X-ray Crystallography for Absolute Configuration Determination and Conformation Elucidation
While NMR provides information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration.
To determine the absolute configuration, the molecule is typically crystallized as a salt with a chiral counter-ion of known absolute stereochemistry, or by using anomalous dispersion effects if a heavy atom is present. The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous elucidation of the molecule's conformation in the solid state. This includes the exact pucker of the piperidine ring and the precise orientation of the fluorine and methoxy substituents.
For fluorinated piperidine derivatives, X-ray crystallography has been used to confirm the conformational preferences observed in solution by NMR, such as the tendency for fluorine to adopt an axial position in certain substitution patterns. nih.gov In the case of this compound, a crystal structure would definitively confirm the trans relationship between the fluorine and methoxy groups and reveal the preferred chair conformation in the crystalline state.
| Technique | Information Provided | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D structure including bond lengths, bond angles, and torsion angles. | Unambiguous determination of the absolute configuration (3R,4R). Definitive elucidation of the solid-state conformation, including the piperidine ring pucker and the spatial arrangement of the fluoro and methoxy groups. |
Mechanistic Investigations of Reactions Involving 3r,4r 3 Fluoro 4 Methoxypiperidine Precursors and Derivatives
Reaction Pathway Elucidation in Fluorination and Cyclization Reactions
The construction of the 3-fluoropiperidine (B1141850) scaffold often involves a key fluorocyclization step of an appropriate acyclic amino-alkene precursor. The mechanism of this transformation, particularly when promoted by hypervalent iodine reagents in the presence of a Lewis acid like Boron Trifluoride (BF₃), has been a subject of detailed investigation. kg.ac.rsnih.gov These studies aim to unravel the sequence of events, the nature of intermediates, and the factors governing the reaction's selectivity.
Hypervalent iodine(III) (HVI) reagents are attractive oxidants in organic synthesis due to their ready availability, low toxicity, and environmentally friendly nature. nih.govnih.gov In the context of fluorocyclization, reagents like iodosobenzene (B1197198) (PhIO) or its derivatives are commonly employed. nih.govacs.org However, these reagents often require activation to enhance their electrophilicity.
Boron trifluoride etherate (BF₃·OEt₂), a widely used Lewis acid, plays a dual role in these reactions. acs.orgacs.orgwikipedia.org Firstly, it activates the hypervalent iodine reagent. For instance, BF₃·OEt₂ coordinates with PhIO to form a more reactive iodine(III) intermediate. acs.org This activation is crucial for initiating the reaction with the alkene moiety of the precursor. arkat-usa.org
Secondly, and more significantly, BF₃·OEt₂ can function as the fluoride (B91410) source. acs.orgacs.org This was a notable discovery, as it presented an alternative to more traditional and often hazardous fluorinating agents. nih.govacs.org The BF₃·OEt₂ complex provides a fluoride ion for the final step of the cyclization, leading to the formation of the C-F bond. acs.orgarkat-usa.org Control experiments have demonstrated that in the absence of BF₃·OEt₂, or when replaced by other fluoride sources like Py·9HF or Et₃N·3HF, the desired fluorocyclization does not proceed efficiently, highlighting the unique dual function of BF₃·OEt₂ as both an activator and a fluoride source. nih.gov
The proposed general mechanism begins with the activation of the HVI reagent by BF₃·OEt₂ to form a reactive complex. acs.orgarkat-usa.org This complex then interacts with the alkene of the substrate, initiating the cyclization cascade. arkat-usa.org
Following the initial activation of the alkene by the BF₃-activated hypervalent iodine reagent, a key transient intermediate, the iodiranium(III) ion , is formed. kg.ac.rsarkat-usa.orgacs.org This three-membered ring containing the iodine atom is highly electrophilic. The formation of this intermediate is a critical step that sets the stage for the subsequent intramolecular cyclization. kg.ac.rs
The nitrogen atom of the amine or a protected amine (like a tosylamide) within the precursor molecule then acts as an intramolecular nucleophile. It attacks the iodiranium(III) ion, leading to the formation of a five- or six-membered ring. In the synthesis of piperidine (B6355638) derivatives, this is typically a 6-endo or, more commonly, a 5-exo cyclization. kg.ac.rs The initial 5-exo cyclization leads to a transient pyrrolidine (B122466) with an exocyclic σ-alkyl-I(III) moiety. kg.ac.rs
This intermediate can then undergo further rearrangement. A key pathway involves the formation of an aziridinium (B1262131) ion . kg.ac.rs This highly strained, three-membered ring containing a positively charged nitrogen atom is susceptible to nucleophilic attack. The fluoride ion, generated in situ from the BF₃·OEt₂ complex, then attacks the aziridinium ion. This ring-opening step is crucial for expanding the ring from a five-membered pyrrolidine derivative to the desired six-membered piperidine skeleton. The attack of the fluoride ion ultimately determines the final regiochemistry and stereochemistry of the product. kg.ac.rs
The selectivity of the fluorocyclization reaction is a critical aspect, determining the isomeric purity of the final 3-fluoropiperidine product.
Regioselectivity : The regioselectivity refers to where the fluorine atom adds to the piperidine ring. In the context of the mechanism described, the attack of the fluoride nucleophile on the aziridinium ion intermediate dictates the final position of the fluorine atom. The attack generally occurs at the carbon atom that can best stabilize a positive charge, leading to the formation of the 3-fluoro-substituted piperidine. kg.ac.rs The initial cyclization is often a 5-exo closure to form a pyrrolidine intermediate, which then rearranges via an aziridinium ion to the thermodynamically more stable six-membered piperidine ring. kg.ac.rs
Chemoselectivity : Chemoselectivity concerns the competition between different reaction pathways. In these reactions, a common competitive pathway is oxoamination, leading to the incorporation of an oxygen-containing functional group instead of fluorine. kg.ac.rs The choice of hypervalent iodine reagent and the presence of additives can significantly influence the chemoselectivity. For example, the nature of the ligand bound to the iodine(III) center can dictate whether fluorination or oxoamination is the preferred outcome. kg.ac.rs
Stereoselectivity : The stereoselectivity determines the three-dimensional arrangement of the atoms in the final product, specifically the relative orientation of the fluorine and other substituents on the piperidine ring. The formation of the (3R,4R) diastereomer is a result of a highly controlled sequence of stereoselective steps. The initial diastereodetermining step is the 5-exo cyclization onto the iodiranium(III) ion. kg.ac.rs The subsequent opening of the aziridinium ion by the fluoride ion typically proceeds with an inversion of configuration, which locks in the final stereochemistry of the C-F bond relative to other substituents on the ring. The use of chiral catalysts in related reactions has been shown to induce high enantioselectivity, further highlighting the controlled nature of the stereochemical outcome. nih.gov
Table 1: Key Factors Influencing Selectivity in Fluorocyclization
| Selectivity Type | Controlling Factors | Mechanistic Rationale |
|---|---|---|
| Regioselectivity | Structure of the aziridinium ion intermediate | Nucleophilic attack by fluoride occurs at the most electrophilic carbon of the aziridinium ring, leading to the 3-fluoro isomer. |
| Chemoselectivity | Nature of the hypervalent iodine reagent's ligand, presence of additives (e.g., electrolytes) | The ligand on the iodine can influence the relative rates of reductive ligand coupling (fluorination) versus oxoamination pathways. kg.ac.rs |
| Stereoselectivity | Diastereoselectivity of the initial 5-exo cyclization, stereospecificity of the aziridinium ion opening | The initial cyclization sets the relative stereochemistry, which is then translated into the final product upon nucleophilic attack. kg.ac.rs |
Catalytic Mechanisms in Piperidine Ring Formation and Modification
Catalysis offers powerful and efficient methods for the synthesis and functionalization of piperidine rings. Both homogeneous and heterogeneous catalytic systems have been developed, each with distinct mechanisms and advantages for accessing complex piperidine structures. ajchem-a.comillinois.edu
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides mild and highly selective routes to substituted piperidines. ajchem-a.comnih.gov
Gold(I) Catalysis: Gold(I) complexes are effective catalysts for the annulation of N-allenamides with alkene-tethered oxime ethers or esters to directly assemble highly substituted piperidine rings. ajchem-a.com The mechanism involves the activation of the allene (B1206475) by the gold(I) catalyst, followed by a cyclization/addition cascade to form the piperidine core.
Palladium Catalysis: Palladium catalysis is widely used for piperidine synthesis and modification. ajchem-a.comacs.org
1,3-Chirality Transfer: Palladium(II) catalysts, such as PdCl₂(CH₃CN)₂, can promote the synthesis of 2- and 2,6-substituted piperidines from allylic alcohols via a 1,3-chirality transfer reaction. ajchem-a.com
C-H Arylation: Palladium catalysts can achieve regio- and stereoselective C(sp³)–H arylation of piperidines. acs.org Using a directing group, such as an aminoquinoline auxiliary, the palladium catalyst can selectively activate a specific C-H bond (e.g., at the C4 position) and couple it with an aryl halide. This method allows for the synthesis of cis-3,4-disubstituted piperidines with high selectivity. acs.org The mechanism involves the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the new C-C bond. acs.org
Heterogeneous catalytic hydrogenation is a robust and scalable method for synthesizing the piperidine core, typically by the reduction of pyridine (B92270) precursors. illinois.eduyoutube.comyoutube.com In this process, a solid catalyst is used in a liquid or gas phase reaction.
The most common catalysts are transition metals like platinum (e.g., PtO₂), palladium (e.g., Pd/C), rhodium, and ruthenium, supported on materials like carbon or alumina. illinois.eduyoutube.comnih.gov The mechanism of heterogeneous hydrogenation involves several key steps:
Adsorption: The pyridine substrate adsorbs onto the surface of the metal catalyst. youtube.com
Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms. youtube.com
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring. youtube.com This occurs in a stepwise manner, reducing the double bonds of the aromatic ring.
Desorption: Once fully hydrogenated, the resulting piperidine molecule desorbs from the catalyst surface, freeing the active site for another catalytic cycle. youtube.com
The reaction conditions, such as solvent, temperature, pressure, and the choice of catalyst, can significantly affect the reaction's efficiency and selectivity. illinois.edunih.gov For instance, hydrogenations in acidic media (e.g., acetic acid) are common to prevent catalyst poisoning by the basic piperidine product. youtube.com The hydrogenation generally proceeds via a syn-addition of hydrogen atoms to the ring, meaning they add to the same face of the pyridine ring as it is adsorbed on the catalyst surface. youtube.com
Table 2: Comparison of Catalytic Mechanisms for Piperidine Synthesis
| Catalytic System | Catalyst Examples | Mechanistic Hallmark | Typical Application |
|---|---|---|---|
| Homogeneous (Gold) | Au(I) complexes | Activation of allenes for cyclization cascades | Direct assembly of polysubstituted piperidines. ajchem-a.com |
| Homogeneous (Palladium) | PdCl₂(CH₃CN)₂, Pd(OAc)₂ | C-H activation via a directing group; 1,3-chirality transfer | Regio- and stereoselective functionalization of pre-formed piperidine rings. ajchem-a.comacs.org |
| Heterogeneous | Pd/C, PtO₂, Raney Nickel | Adsorption of substrate and H₂ onto a metal surface, followed by stepwise hydrogen transfer | Reduction of pyridines to piperidines. illinois.eduyoutube.com |
Synthetic Utility of 3r,4r 3 Fluoro 4 Methoxypiperidine in Advanced Organic Synthesis
Utilization as a Chiral Building Block and Scaffold in Complex Molecule Synthesis
The inherent chirality of (3R,4R)-3-fluoro-4-methoxypiperidine makes it an attractive starting material for the enantioselective synthesis of complex molecules. chiroblock.comresearchgate.net As a chiral building block, it provides a pre-defined stereochemical framework, thereby reducing the number of synthetic steps and purification challenges associated with the introduction of chirality at a later stage. The defined spatial orientation of the fluoro and methoxy (B1213986) substituents on the piperidine (B6355638) ring can influence the conformation of the final molecule, which is often crucial for its biological activity.
The development of synthetic routes to access such chiral building blocks is a significant area of research. nih.gov The ability to produce these molecules in high enantiomeric excess is critical for their application in drug discovery. nih.gov The piperidine scaffold of this compound serves as a robust platform for the elaboration of more complex structures, allowing for the attachment of various functional groups at the nitrogen atom or other positions on the ring.
Design and Development of Conformationally Restricted Heterocyclic Scaffolds
The introduction of a fluorine atom onto the piperidine ring significantly influences its conformational preferences. scientificupdate.com The gauche effect between the fluorine and the adjacent methoxy group, along with other steric and electronic interactions, can lead to a more conformationally restricted scaffold. This conformational rigidity is a highly desirable feature in medicinal chemistry as it can lead to increased binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
The strategic placement of fluorine can also be used to modulate the basicity (pKa) of the piperidine nitrogen. scientificupdate.com This is a critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects such as binding to the hERG ion channel. scientificupdate.com The ability to fine-tune these properties through the use of fluorinated piperidine scaffolds like this compound is a powerful tool for drug designers.
Precursors for Research Probes and Chemical Biology Ligands
The unique structural and electronic properties of this compound make it a valuable precursor for the synthesis of a wide range of research probes and chemical biology ligands. These tools are essential for elucidating the function of biological systems and for the validation of new drug targets.
As Intermediates for Kinase Inhibitors (e.g., EGFR, CDK9, SOS1) in Cancer Research
Kinases are a critical class of enzymes that are often dysregulated in cancer, making them important targets for therapeutic intervention. ed.ac.uk Small molecule kinase inhibitors have become a major class of anti-cancer drugs. ed.ac.uknih.gov The piperidine scaffold is a common feature in many kinase inhibitors, often serving to orient key pharmacophoric elements within the ATP-binding site of the kinase. nih.gov
While direct examples of this compound in EGFR, CDK9, or SOS1 inhibitors are not prominently detailed in the provided search results, the closely related (3R,4R)-4-fluoro-3-aminopyrrolidine has been utilized in the development of irreversible EGFR inhibitors. nih.gov This highlights the utility of fluorinated heterocyclic scaffolds in this area. The structural and electronic properties imparted by the fluoro and methoxy groups in this compound make it a promising candidate for incorporation into novel kinase inhibitors. nih.govresearchgate.net The conformational restriction and modulation of pKa offered by this building block could lead to inhibitors with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Table 1: Examples of Kinase Inhibitor Scaffolds
| Kinase Target | Heterocyclic Scaffold | Key Features |
| EGFR | Pyrrolopyrimidine | Irreversible binding, selectivity for mutant forms. nih.gov |
| Angiokinases | 4-Oxyquinoline | Inhibition of multiple receptor tyrosine kinases. nih.govresearchgate.net |
| JAK3 | Pyrrolopyrimidine | H-bond interactions with the hinge region. ed.ac.uk |
| SOS1 | Pyrido[2,3-d]pyrimidin-7-one | Targeting the guanine (B1146940) nucleotide exchange factor. nih.gov |
Role in the Synthesis of Ligands for G-Protein Coupled Receptors (e.g., 5-HT1D Receptor)
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern medicines. The development of selective ligands for specific GPCR subtypes is a major goal in drug discovery. The piperidine moiety is a well-established scaffold for GPCR ligands.
Although specific studies detailing the use of this compound in the synthesis of 5-HT1D receptor ligands were not found in the search results, the principles of using conformationally restricted and stereochemically defined building blocks are highly relevant. The defined stereochemistry and conformational rigidity of this fluorinated piperidine could be exploited to achieve high affinity and selectivity for the 5-HT1D receptor, or other GPCRs.
Development of Tauopathy Positron Emission Tomography (PET) Radiotracers for Neurodegenerative Disease Research
Neurodegenerative diseases such as Alzheimer's disease are characterized by the aggregation of misfolded proteins, including tau. nih.gov Positron Emission Tomography (PET) is a powerful imaging technique that can visualize and quantify these protein aggregates in the living brain. nih.gov The development of PET radiotracers that selectively bind to different forms of tau aggregates (e.g., 3R or 4R tau isoforms) is an active area of research. nih.gov
While the direct incorporation of this compound into a tau PET radiotracer is not explicitly mentioned, the use of fluorinated building blocks is central to PET tracer design, as the positron-emitting isotope fluorine-18 (B77423) is commonly used. The lipophilicity and metabolic stability of a PET tracer are critical for its ability to cross the blood-brain barrier and provide a clear imaging signal. The fluoro and methoxy substituents on the piperidine ring can be used to modulate these properties. Therefore, this compound represents a potential building block for the development of novel PET tracers for tauopathies and other neurodegenerative diseases.
Precursors for Modulators of Ion Channels and Other Biological Targets
Ion channels are fundamental to the function of the nervous system and other tissues, and they are important drug targets. nih.govnih.gov For instance, potassium (K+) channel blockers like 4-aminopyridine (B3432731) are used to treat symptoms of multiple sclerosis. nih.gov The development of new ion channel modulators with improved properties is an ongoing effort. nih.gov
Fluorinated aminopyridine derivatives have been investigated as PET radioligands for imaging demyelination by targeting potassium channels. biorxiv.org The introduction of fluorine can enhance metabolic stability and modulate the physicochemical properties of these molecules. nih.govnih.gov Given this, this compound could serve as a valuable precursor for the synthesis of novel ion channel modulators. The defined stereochemistry and conformational constraints of this building block could lead to compounds with enhanced selectivity and efficacy for specific ion channel subtypes.
Contributions to Fragment-Based Drug Discovery (FBDD) Research
Fragment-based drug discovery (FBDD) has proven to be a highly effective strategy for the identification of lead compounds. This approach relies on the screening of low molecular weight fragments that can be subsequently optimized and linked to generate potent and selective drug candidates. The three-dimensional (3D) shape of these fragments is a critical determinant of their binding affinity and specificity.
The "lead-likeness" of a fragment is a concept that evaluates its potential for development into a successful drug. Key parameters for lead-likeness are often defined by the "Rule of Three," which suggests a molecular weight of less than 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated octanol-water partition coefficient (cLogP) of 3 or less. researchgate.net
Recent research on a library of fluorinated piperidines has demonstrated their significant promise as 3D fragments for FBDD. nih.govsmith.edunih.gov A chemoinformatic analysis of these scaffolds confirmed their suitability as valuable fragments. The study highlighted that the introduction of fluorine atoms at various positions on the piperidine ring can modulate key physicochemical properties. nih.govsmith.edu
One of the most significant effects of fluorination is the reduction of the basicity (pKa) of the piperidine nitrogen. nih.govsmith.edu This is a crucial feature as high basicity is often associated with off-target effects, such as binding to the hERG potassium channel, which can lead to cardiotoxicity. By lowering the pKa, fluorinated piperidines exhibit a reduced risk of such liabilities. nih.govrsc.org
Furthermore, the three-dimensional character of these fragments has been evaluated. A high degree of three-dimensionality is desirable in FBDD as it can lead to more specific interactions with the complex binding sites of biological targets. nih.govencyclopedia.pub The fluorinated piperidine scaffolds were shown to possess a good 3D character, making them attractive for exploring diverse chemical spaces. nih.gov
While the specific compound this compound was not explicitly included in this particular study, its structural features align well with the promising characteristics identified in the analyzed library. Its molecular weight and the presence of hydrogen bond acceptors (oxygen and nitrogen) and a donor (nitrogen) position it favorably within the "Rule of Three." The defined stereochemistry and the presence of both fluoro and methoxy substituents contribute to its distinct three-dimensional shape, suggesting its potential as a valuable fragment in FBDD campaigns.
Table 1: Chemoinformatic Properties of Representative Fluorinated Piperidines
| Compound | Molecular Weight (Da) | cLogP | pKa | 3D Character |
| Piperidine | 85.15 | 1.1 | 11.2 | Low |
| Fluorinated Piperidine Scaffold 1 | Varies | Varies | Lowered | High |
| Fluorinated Piperidine Scaffold 2 | Varies | Varies | Lowered | High |
Note: Specific values for the fluorinated piperidine scaffolds are dependent on the full structure and substitution patterns as described in the source literature. The table illustrates the general trends observed upon fluorination.
The main protease of SARS-CoV-2, 3C-like protease (3CLPro), is a key enzyme in the viral replication cycle and a validated target for antiviral drug development. nih.govsmith.edu A random screening of a library of fluorinated piperidine scaffolds against a panel of proteolytic enzymes revealed that one of the scaffolds was recognized by the catalytic pocket of 3CLPro. nih.govsmith.edunih.gov
This finding is significant as it demonstrates that the fluorinated piperidine core can serve as a starting point for the design of inhibitors targeting this crucial viral enzyme. The specific interactions within the binding pocket would guide the further elaboration of the fragment to enhance its potency and selectivity.
Although direct experimental data on the interaction of this compound with 3CLPro is not currently available, its structural similarity to the successful fragments from the screening study suggests its potential as a candidate for such investigations. The stereochemistry and the positioning of the fluoro and methoxy groups could offer unique binding interactions within the active site of 3CLPro, making it a compound of interest for further computational and experimental screening in the search for novel SARS-CoV-2 inhibitors.
Incorporation into Protein-Polymer-Drug Conjugates for Research Applications
Protein-polymer-drug conjugates are sophisticated therapeutic constructs designed to improve the pharmacokinetic and pharmacodynamic properties of drugs. These conjugates typically consist of a protein for targeting, a polymer to enhance stability and solubility, and a payload drug. The linker connecting these components is a critical element of the conjugate's design.
Currently, there is a lack of specific research literature detailing the incorporation of this compound or other fluorinated piperidines into protein-polymer-drug conjugates. While piperidine derivatives are widely used in medicinal chemistry and as building blocks in organic synthesis, their specific application as linkers or components within these complex bioconjugates is not well-documented in available scientific reports. nih.gov
The development of novel linkers and functional building blocks is an active area of research in the field of bioconjugation. The unique physicochemical properties of fluorinated piperidines, such as their modulated basicity and defined three-dimensional structure, could potentially offer advantages in the design of next-generation protein-polymer-drug conjugates. However, further research is required to explore and validate the utility of this compound and related structures in this specific application.
Computational and Chemoinformatic Studies on 3r,4r 3 Fluoro 4 Methoxypiperidine and Its Analogues
Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations are instrumental in determining the conformational energy landscapes of molecules. For a flexible molecule like (3R,4R)-3-fluoro-4-methoxypiperidine, understanding the relative energies of its different spatial arrangements (conformers) is essential.
The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The presence of substituents—a fluorine atom at the 3-position and a methoxy (B1213986) group at the 4-position—significantly influences the stability of these conformations. DFT calculations can precisely quantify the energy differences between these conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt in a biological system. This information is critical, as the bioactive conformation that binds to a therapeutic target may not be the lowest energy conformation in isolation.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Chair (axial F, equatorial OMe) | 0.00 | C2-C3-C4-C5: -55.2 |
| Chair (equatorial F, axial OMe) | 1.25 | C2-C3-C4-C5: 54.8 |
| Twist-Boat | 5.60 | C2-C3-C4-C5: 30.1, C5-N-C1-C2: -35.4 |
Note: This table is a hypothetical representation to illustrate the type of data generated from DFT calculations and does not represent actual experimental or calculated values.
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand, such as this compound, into the binding site of a protein target. The goal is to predict the binding mode and estimate the binding affinity.
Successful docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For this compound, the fluorine atom can participate in favorable interactions with the protein backbone or side chains, potentially enhancing binding affinity. The methoxy group can also form hydrogen bonds or engage in hydrophobic contacts. The stereochemistry of the compound is critical, as the (3R,4R) configuration will dictate the precise spatial arrangement of these functional groups within the binding pocket.
Free Energy Perturbation (FEP) Methods for Prospective Potency Optimization
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, typically two different ligands binding to a protein. FEP is particularly valuable for the prospective optimization of lead compounds. By systematically making small chemical modifications to a parent molecule and calculating the resulting change in binding free energy, FEP can guide the design of more potent analogues.
For instance, if this compound is a hit compound, FEP could be employed to predict the effect of substituting the methoxy group with other functionalities (e.g., ethoxy, hydroxyl) or altering the substitution pattern on the piperidine ring. These calculations help prioritize the synthesis of new compounds that are most likely to exhibit improved potency, thereby accelerating the drug discovery process.
Chemoinformatic Analysis for Physicochemical and Structural Property Prediction
Chemoinformatics involves the use of computational methods to analyze chemical information. This field provides valuable tools for predicting the physicochemical and structural properties of molecules, which are crucial for their development as drugs.
The pKa of a molecule is a measure of its acidity or basicity and is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the basicity of the piperidine nitrogen is a key determinant of its behavior. The pKa can be predicted using various chemoinformatic tools. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa of the piperidine nitrogen compared to unsubstituted piperidine. An accurate prediction of the pKa is essential for understanding how the molecule will be charged at physiological pH, which in turn affects its ability to cross cell membranes and interact with its biological target.
"Lead-likeness" refers to a set of physicochemical properties that are considered favorable for a compound to serve as a starting point (a "lead") for a drug discovery program. These properties often include a certain range for molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and rotatable bonds. Chemoinformatic tools can rapidly calculate these descriptors for this compound.
Furthermore, the three-dimensionality of a molecule is increasingly recognized as an important factor for successful drug development. Molecules with greater 3D character, often quantified by descriptors like the fraction of sp3 hybridized carbons (Fsp3), tend to have better solubility and pharmacokinetic properties. The piperidine scaffold of this compound inherently provides a high degree of three-dimensionality.
Table 2: Predicted Physicochemical and Structural Properties of this compound
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 133.17 g/mol | Within the range for lead-like molecules. |
| logP | 0.8 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | The piperidine nitrogen. |
| Hydrogen Bond Acceptors | 2 | The fluorine and oxygen atoms. |
| pKa (piperidine N) | ~8.5 | Lower than piperidine due to the inductive effect of fluorine. |
Note: The values in this table are estimations based on general chemical principles and chemoinformatic predictions for illustrative purposes.
Q & A
What are the key synthetic methodologies for (3R,4R)-3-Fluoro-4-methoxypiperidine, and how is stereochemical control achieved?
Basic : The synthesis typically begins with a piperidine precursor, followed by fluorination at the 3R position and methoxy group introduction at the 4R position. Common reagents include methyl iodide for methylation and hydrofluoric acid derivatives for fluorination. Stereochemical control is achieved via chiral catalysts or enantioselective reducing agents (e.g., Corey-Bakshi-Shibata catalyst) to ensure the (3R,4R) configuration .
Advanced : Optimizing enantiomeric excess (ee) requires kinetic resolution or asymmetric hydrogenation. For example, using Ru-BINAP catalysts in hydrogenation steps can yield >95% ee. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) confirms stereopurity .
How do the fluorine and methoxy substituents influence the compound’s reactivity and physicochemical properties?
Basic : The electron-withdrawing fluorine atom increases electrophilicity at adjacent carbons, enhancing nucleophilic substitution reactivity. The methoxy group introduces steric hindrance and modulates solubility via polarity. Computational studies (DFT) show fluorine’s inductive effect lowers the pKa of proximal amines by ~1.5 units .
Advanced : Comparative studies with non-fluorinated analogs reveal altered reaction kinetics. For instance, fluorinated derivatives undergo SN2 reactions 3–5x faster in THF with NaH as a base. Methoxy-directed regioselectivity is observed in cross-coupling reactions (e.g., Suzuki-Miyaura) .
What spectroscopic and computational methods are critical for characterizing this compound?
Basic : ¹⁹F NMR (δ ≈ -180 ppm for C-F) and ¹H NMR (δ 3.2–3.5 ppm for OCH₃) confirm substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). X-ray crystallography resolves absolute configuration .
Advanced : DFT-based vibrational analysis (FTIR/Raman) predicts and assigns key modes, such as C-F stretching (~1100 cm⁻¹) and methoxy C-O-C bending (~1250 cm⁻¹). NBO analysis quantifies hyperconjugative interactions between fluorine and the piperidine ring .
How is the compound’s stability assessed under varying experimental conditions?
Basic : Accelerated stability studies in DMSO or aqueous buffers (pH 1–10) at 40°C for 48h monitor degradation via HPLC. Fluorine’s electronegativity reduces hydrolytic susceptibility compared to chloro analogs .
Advanced : Kinetic stability in polar aprotic solvents (e.g., DMF) is evaluated via Arrhenius plots. Activation energy (Ea) for racemization in methanol is ~25 kcal/mol, indicating moderate stereochemical lability at elevated temperatures (>60°C) .
What in vitro assays are used to evaluate its biological activity, and how does stereochemistry impact potency?
Basic : Radioligand binding assays (e.g., serotonin transporter [SERT] inhibition) assess receptor affinity. The (3R,4R) isomer shows 10–50x higher SERT binding (IC₅₀ = 12 nM) than (3S,4S) due to optimal spatial alignment with the active site .
Advanced : Enantiomer-specific activity is tested via CRISPR-edited cell lines expressing target receptors. Molecular docking (AutoDock Vina) predicts binding poses, with (3R,4R) forming a hydrogen bond network involving fluorine and Tyr-95 residues .
What are the challenges in scaling up synthesis while maintaining enantiopurity?
Advanced : Continuous flow reactors mitigate racemization by reducing reaction time (residence time <5 min). Immobilized enzymes (e.g., lipases) in packed-bed systems achieve >99% ee at multi-gram scales. Process analytical technology (PAT) monitors ee in real-time via inline FTIR .
How do structural modifications (e.g., replacing methoxy with other groups) affect pharmacological profiles?
Advanced : Methoxy-to-ethoxy substitution increases logP by 0.8, enhancing blood-brain barrier penetration. Fluorine-to-chlorine substitution reduces SERT binding 20-fold but improves metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 15 min for F-analog) .
What computational tools predict the compound’s ADME/Tox properties?
Advanced : SwissADME predicts moderate bioavailability (F = 65%) and BBB permeability. QSAR models (e.g., TOPKAT) highlight low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents). Metabolizer software (CYP3A4/2D6) flags N-demethylation as the primary metabolic pathway .
How are reaction intermediates characterized to troubleshoot low yields?
Advanced : LC-MS/MS identifies byproducts (e.g., over-methylated derivatives). Cryo-NMR at -40°C stabilizes reactive intermediates like iminium ions for structural elucidation. Kinetic profiling (e.g., reaction calorimetry) pinpoints exothermic side reactions .
What strategies resolve contradictions in biological activity data across studies?
Advanced : Meta-analysis of IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) accounts for receptor density variations. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding kinetics. Batch-to-batch purity (>99.5% by UPLC) is verified to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
